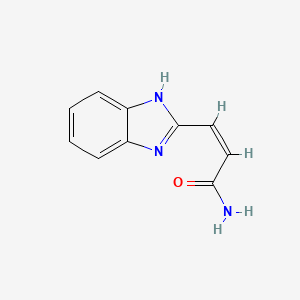![molecular formula C26H27NO5 B589755 Benzyl 2-(benzyloxy)-5-[(tert-butoxycarbonyl)amino]benzoate CAS No. 135345-41-4](/img/structure/B589755.png)
Benzyl 2-(benzyloxy)-5-[(tert-butoxycarbonyl)amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Benzyl 2-(benzyloxy)-5-[(tert-butoxycarbonyl)amino]benzoate” is a complex organic compound. It contains a benzyl group, a benzyloxy group, a tert-butoxycarbonyl group, and an amino group . These groups are common in organic chemistry and are often used in the synthesis of various compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, tert-butoxycarbonyl-protected amino acids are often used as starting materials in dipeptide synthesis . Additionally, benzyl esters can be synthesized through various methods, including esterification reactions mediated by triethylamine .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The tert-butoxycarbonyl group is a common protecting group in organic chemistry, often used to protect amino groups during synthesis .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. For example, benzyl esters can undergo various reactions, including reduction, oxidation, and deprotection .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on the specific structure and functional groups present. For example, the presence of a tert-butoxycarbonyl group could make the compound more stable under certain conditions .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- The synthesis and properties of benzyl 2-(benzyloxy)-5-[(tert-butoxycarbonyl)amino]benzoate and its derivatives have been explored in various research contexts. For instance, the efficient synthesis of benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates from natural or protected L-amino acids has been described, highlighting the compound's versatility in chemical synthesis (Koseki, Yamada, & Usuki, 2011).
Applications in Molecular and Peptide Synthesis
- This compound and its variants have been used in the synthesis of various molecular structures. For example, the synthesis of heparin saccharides involved derivatives of this compound as starting materials for disaccharides (Wyss & Kiss, 1975). Additionally, in the context of asymmetric synthesis, protected 1,2-amino alcohols were produced using tert-butanesulfinyl aldimines and ketimines that involved benzyl 2-(benzyloxy)-5-[(tert-butoxycarbonyl)amino]benzoate or its derivatives (Tang, Volkman, & Ellman, 2001).
Use in Drug and Pharmaceutical Research
- In pharmaceutical research, the compound has been involved in the synthesis of complex molecules. For instance, it was used in the preparation of an HIV-Protease assay based on a chromogenic amino acid, demonstrating its utility in developing tools for biomedical research (Badalassi, Nguyen, Crotti, & Reymond, 2002).
Role in Organic Synthesis and Material Science
- The compound has also played a role in materials science. For example, it was used in the preparation of polymers like tert-butoxycarbonyl- and benzyloxycarbonyl-modified monomers, showing its potential in the development of new materials (Rehse & Ritter, 1989).
Contribution to Methodology Development in Chemistry
- Benzyl 2-(benzyloxy)-5-[(tert-butoxycarbonyl)amino]benzoate has been instrumental in developing new methodologies in chemistry. For example, it was involved in an improved method for the selective removal of the tert-butyloxycarbonyl group, enhancing the efficiency of chemical syntheses (Bodanszky & Bodanszky, 2009).
Mécanisme D'action
Target of Action
It is known that similar compounds, such as tert-butyloxycarbonyl-protected amino acids, are often used in peptide synthesis .
Mode of Action
The compound interacts with its targets through a series of chemical reactions. The tert-butyloxycarbonyl (Boc) group is a protective group used in organic synthesis, particularly in the synthesis of peptides and proteins . It protects the amino group, preventing it from unwanted reactions during synthesis . The benzyl ester group can be removed by hydrogenolysis .
Biochemical Pathways
The compound plays a role in the synthesis of peptides. It is used as a starting material in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide enhances amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields .
Pharmacokinetics
It is known that the compound is miscible in acetonitrile, methanol, dimethylformamide (dmf), and dimethyl sulfoxide (dmso), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane .
Result of Action
The result of the compound’s action is the formation of dipeptides in satisfactory yields . The compound, with its protective groups, allows for selective reactions to occur, preventing unwanted side reactions and enhancing the efficiency of peptide synthesis .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the solubility of the compound in different solvents can affect its reactivity and the efficiency of peptide synthesis . Furthermore, the temperature can also influence the rate of the reactions involved in the synthesis .
Orientations Futures
Propriétés
IUPAC Name |
benzyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylmethoxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO5/c1-26(2,3)32-25(29)27-21-14-15-23(30-17-19-10-6-4-7-11-19)22(16-21)24(28)31-18-20-12-8-5-9-13-20/h4-16H,17-18H2,1-3H3,(H,27,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAZFYKGBHMONBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40706397 |
Source


|
| Record name | Benzyl 2-(benzyloxy)-5-[(tert-butoxycarbonyl)amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40706397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2-(benzyloxy)-5-[(tert-butoxycarbonyl)amino]benzoate | |
CAS RN |
135345-41-4 |
Source


|
| Record name | Benzyl 2-(benzyloxy)-5-[(tert-butoxycarbonyl)amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40706397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

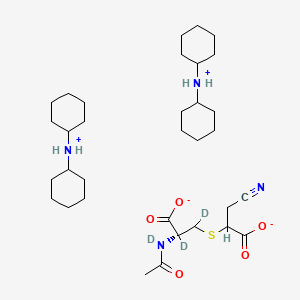


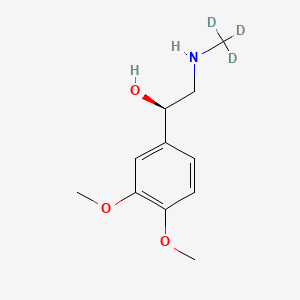
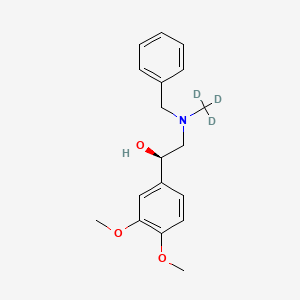

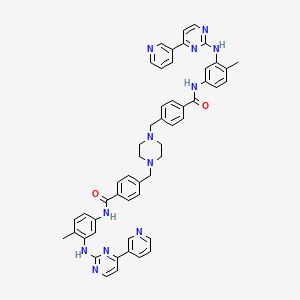
![(1S,2S)-1-[(tert-Butoxycarbonyl)amino]-2-methylcyclopropane-1-carboxylic acid](/img/structure/B589684.png)
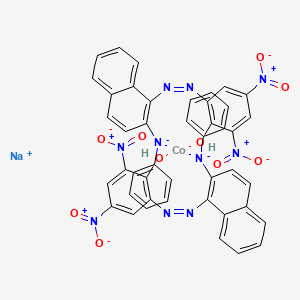
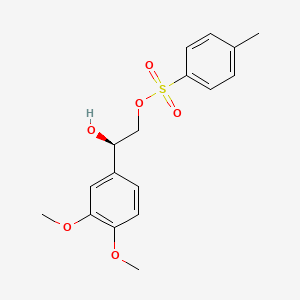

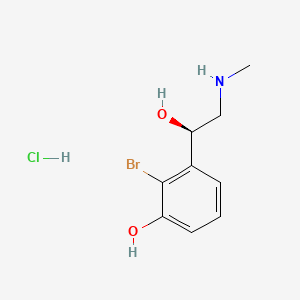
![Bicyclo[2.2.1]heptan-2-ol, 3-(dimethylamino)-, [1S-(endo,endo)]- (9CI)](/img/no-structure.png)
